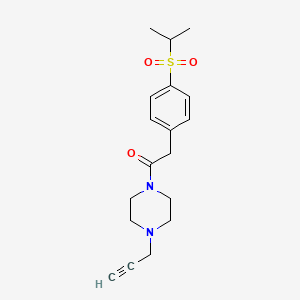
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide”, is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide” are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
A study by Aydın and Dağci (2010) focuses on the synthesis of a new heterocyclic compound, characterized by spectroscopic methods, which could provide insights into the synthetic routes relevant for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide (Aydın & Dağci, 2010).
Biological Activity and Potential Therapeutic Applications
Antimicrobial and Insecticidal Potential : Deohate and Palaspagar (2020) explored the synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds for their antimicrobial and insecticidal activities. This suggests a potential area of research for related compounds in combating microbial infections and pests (Deohate & Palaspagar, 2020).
Anticancer Activity : Metwally, Abdelrazek, and Eldaly (2016) discussed the synthesis and evaluation of heterocyclic compounds based on pyrazole for their anticancer activity. Such studies indicate the potential of pyrazole derivatives in developing new anticancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).
Antioxidant and Antimicrobial Activities
- Govindaraju et al. (2012) synthesized tetra-substituted pyrazolines and evaluated them for their antibacterial, antifungal, and antioxidant activities. This underscores the potential of pyrazoline derivatives in therapeutic and preservative applications (Govindaraju et al., 2012).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-18(16-6-4-3-5-7-16)15(2)23(22-14)13-12-21-19(24)17-8-10-20-11-9-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRESGGRMBOXENF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=NC=C2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2382248.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2382251.png)
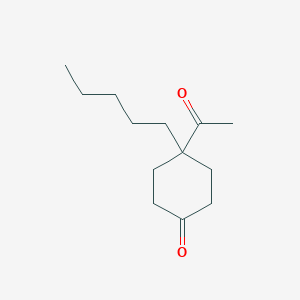
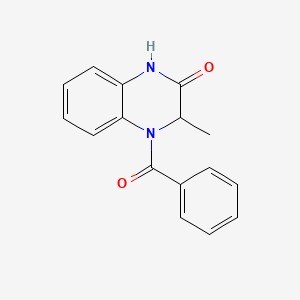
![[5-Ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B2382254.png)
![N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2382255.png)
![N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine](/img/structure/B2382256.png)

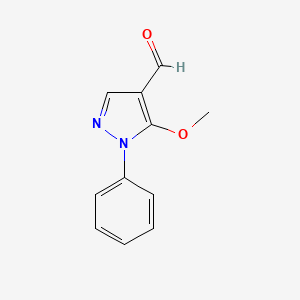
![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2382260.png)
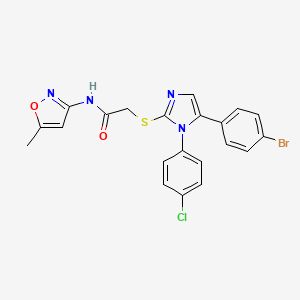
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)
